molecular formula C10H13F9O B067375 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol CAS No. 181042-39-7

7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol

Cat. No.: B067375
CAS No.: 181042-39-7
M. Wt: 320.19 g/mol
InChI Key: QZDCHCYMFXJOCS-UHFFFAOYSA-N
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Description

7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol is a fluorinated alcohol compound characterized by the presence of nine fluorine atoms attached to a decanol backbone. This compound is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol typically involves the fluorination of decanol derivatives. One common method is the electrochemical fluorination (ECF) process, where decanol is subjected to electrolysis in the presence of hydrogen fluoride. This process results in the substitution of hydrogen atoms with fluorine atoms, yielding the desired fluorinated alcohol.

Industrial Production Methods: In industrial settings, large-scale production of this compound often employs continuous flow reactors to ensure efficient and consistent fluorination. The use of specialized catalysts and controlled reaction conditions helps optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl group to an alkane.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of perfluorinated ketones or carboxylic acids.

    Reduction: Conversion to perfluorinated alkanes.

    Substitution: Generation of various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

    Biology: Employed in studies involving fluorinated biomolecules and as a probe for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance drug solubility.

    Industry: Utilized in the production of fluorinated surfactants, coatings, and lubricants due to its hydrophobic and oleophobic properties.

Mechanism of Action

The mechanism of action of 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The presence of multiple fluorine atoms enhances its ability to interact with nonpolar regions of biomolecules, making it effective in disrupting hydrophobic interactions. This property is particularly useful in applications such as protein-ligand binding studies and drug delivery.

Comparison with Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol
  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol

Comparison: 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This configuration imparts distinct chemical and physical properties, such as higher hydrophobicity and chemical resistance compared to similar compounds. Additionally, its ability to undergo various chemical reactions and its wide range of applications make it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F9O/c11-7(12,5-3-1-2-4-6-20)8(13,14)9(15,16)10(17,18)19/h20H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDCHCYMFXJOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379703
Record name 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181042-39-7
Record name 7,7,8,8,9,9,10,10,10-nonafluorodecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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